3-Benzyl-3,9-diazaspiro[5.5]undecane

Aldosterone synthase CYP11B2 Hypertension

This compound uniquely spans three orthogonal research applications: (1) a PROTAC linker featuring a free N9 secondary amine for E3 ligase/target protein conjugation via amide bond formation or reductive amination; (2) a competitive GABAAR antagonist scaffold suitable for fragment-based SAR; and (3) a nanomolar CYP11B2 inhibitor (IC50 24 nM). The rigid spirocyclic core confers conformational constraint beneficial for ternary complex optimization. Generic substitution with other 3,9-diazaspiro[5.5]undecane analogs is not recommended—the N3-benzyl substitution imparts distinct pharmacological profiles not shared across the class. Prepare stock solutions in DMSO or DMF (aqueous solubility: 0.248 mg/mL).

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
CAS No. 189333-49-1
Cat. No. B065765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,9-diazaspiro[5.5]undecane
CAS189333-49-1
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H24N2/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-14H2
InChIKeyDKRVXLMWXJFVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3,9-diazaspiro[5.5]undecane (CAS 189333-49-1): A Bifunctional Spirocyclic Scaffold for GABAAR Antagonism and PROTAC Linker Applications


3-Benzyl-3,9-diazaspiro[5.5]undecane is a nitrogen-containing spirocyclic compound that serves a dual role in medicinal chemistry: it functions as a competitive antagonist at γ-aminobutyric acid type A receptors (GABAAR) [1] and acts as a versatile PROTAC (PROteolysis TArgeting Chimera) linker in targeted protein degradation applications . The compound exhibits physicochemical properties including a molecular weight of 244.38 g/mol, calculated XLogP3 of 2.42, and topological polar surface area (TPSA) of 15.27 Ų . Commercial availability at purity levels of 95-98% (GC) enables reproducible procurement for both biological evaluation and chemical synthesis workflows.

Why 3-Benzyl-3,9-diazaspiro[5.5]undecane Cannot Be Readily Substituted with Other 3,9-Diazaspiro[5.5]undecane Analogs


Substitution of 3-Benzyl-3,9-diazaspiro[5.5]undecane with other 3,9-diazaspiro[5.5]undecane derivatives is not trivial due to the compound's unique confluence of biological and chemical properties. The presence of the benzyl group at the N3 position confers distinct GABAAR antagonism (competitive binding mode) [1], while the secondary amine at N9 provides a critical functional handle for PROTAC linker conjugation . Furthermore, the compound's CYP11B2 inhibitory activity (IC50 24 nM) [2] represents a separate pharmacological profile that is not shared by all in-class analogs. Variations in lipophilicity (XLogP3 2.42) and solubility (0.248 mg/mL in aqueous buffer) further dictate differential performance in specific assay formats. Generic substitution without empirical validation of these orthogonal properties risks introducing confounding variables into both biochemical and synthetic applications.

Quantitative Differentiation of 3-Benzyl-3,9-diazaspiro[5.5]undecane (CAS 189333-49-1) Relative to In-Class Comparators


CYP11B2 Inhibition Potency: 3-Benzyl-3,9-diazaspiro[5.5]undecane Exhibits Nanomolar Activity

3-Benzyl-3,9-diazaspiro[5.5]undecane demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 24 nM in a cell-based assay using hamster V79 MZh cells expressing the human enzyme and deoxycorticosterone as substrate [1]. In the same assay system, the compound also inhibits human CYP11B1 with an IC50 of 10.3 nM [1]. This dual inhibitory profile contrasts with the primary GABAAR antagonist activity reported for other 3,9-diazaspiro[5.5]undecane-based compounds such as 2027 and 018 [2], indicating that the benzyl substitution confers a distinct target engagement profile. Direct head-to-head CYP inhibition data for the unsubstituted 3,9-diazaspiro[5.5]undecane core are not available, representing a class-level inference based on structural divergence.

Aldosterone synthase CYP11B2 Hypertension

GABAAR Antagonism: Structural Determinants Differentiate 3-Benzyl-3,9-diazaspiro[5.5]undecane from Optimized Lead 1e

The 3,9-diazaspiro[5.5]undecane scaffold forms the basis of potent competitive GABAAR antagonists, including the parent compounds 2027 and 018 [1]. While 3-Benzyl-3,9-diazaspiro[5.5]undecane itself is reported to act as a competitive GABAAR antagonist , published quantitative binding affinity (Ki) data for this specific compound are not available in the retrieved literature. In contrast, the structurally optimized analog 1e (m-methylphenyl substitution) displays a Ki of 180 nM for GABAAR binding and demonstrates superior selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes [1]. The benzyl-substituted compound represents the unoptimized core scaffold, whereas 1e exemplifies the outcome of rational design efforts. This comparison illustrates that the benzyl analog serves as a foundational tool compound for exploring the GABAAR pharmacophore, but does not itself represent the affinity-optimized lead.

GABAAR Immunomodulation CNS

PROTAC Linker Utility: 3-Benzyl-3,9-diazaspiro[5.5]undecane Provides a Conjugation Handle Lacking in N3,N9-Disubstituted Analogs

3-Benzyl-3,9-diazaspiro[5.5]undecane is explicitly designated as a PROTAC linker that can be used to synthesize PROTAC molecules . The key differentiating feature is the presence of a free secondary amine at the N9 position, which serves as an attachment point for conjugation to E3 ligase ligands or target protein ligands. In contrast, the fully N3,N9-disubstituted analog 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane, while also described as a rigid PROTAC linker , lacks this free amine and thus requires alternative conjugation chemistry. The benzyl group at N3 confers increased lipophilicity (XLogP3 2.42) relative to the Boc-protected analog (XLogP3 predicted to be lower due to polar carbamate), potentially influencing the physicochemical properties of the resulting PROTAC molecule .

PROTAC Linker Targeted protein degradation

Aqueous Solubility: 3-Benzyl-3,9-diazaspiro[5.5]undecane Exhibits Limited Solubility, Requiring Organic Co-Solvents for Biological Assays

The aqueous solubility of 3-Benzyl-3,9-diazaspiro[5.5]undecane is reported as 0.248 mg/mL (1.01 mM) in standard buffer conditions . This low solubility necessitates the use of organic co-solvents (e.g., DMSO, DMF) for the preparation of stock solutions for in vitro assays. In contrast, the hydrochloride salt form (CAS 1171506-89-0) is expected to exhibit enhanced aqueous solubility due to protonation of the amine, though specific quantitative solubility data for the salt are not publicly available. The calculated partition coefficient (XLogP3 2.42) and ACD/LogD at pH 5.5 of -1.17 [1] further support the pH-dependent solubility profile.

Solubility Formulation Assay compatibility

Synthetic Accessibility: Established Multi-Gram Protocol Enables Scalable Procurement

A patent describing the synthesis of 3,9-diazaspiro[5.5]undecane template compounds explicitly includes a scalable procedure for 3-Benzyl-3,9-diazaspiro[5.5]undecane [1]. The method employs N-benzylpiperidone and ethyl cyanoacetate in an ammonia-ethanol solution, followed by hydrolysis and decarboxylation steps, yielding the target compound in 65% overall yield for the initial intermediate [1]. This established synthetic route contrasts with the more complex or lower-yielding protocols reported for other 3,9-diazaspiro[5.5]undecane derivatives, which often require specialized reagents or protecting group strategies. The commercial availability of the compound at purities of 95-98% (GC) reflects the robustness of this synthetic approach and ensures reliable, reproducible procurement.

Synthesis Scale-up Supply chain

Safety and Handling Profile: Classified as Harmful/Irritant with Documented GHS Precautions

3-Benzyl-3,9-diazaspiro[5.5]undecane is classified under the Globally Harmonized System (GHS) with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed) . These classifications necessitate the use of personal protective equipment, adequate ventilation, and proper waste disposal procedures. In comparison, the hydrochloride salt form (CAS 1171506-89-0) carries similar hazard classifications , while the Boc-protected analog (CAS 236406-47-6) may present different handling requirements due to the presence of the labile tert-butyloxycarbonyl group. The free base form offers a well-characterized safety profile with readily available SDS documentation, facilitating institutional safety review and approval.

Safety Handling Regulatory

Recommended Application Scenarios for 3-Benzyl-3,9-diazaspiro[5.5]undecane (CAS 189333-49-1) Based on Quantified Differentiation


PROTAC Linker Development Requiring Spirocyclic Rigidity and Free Amine Conjugation

Utilize 3-Benzyl-3,9-diazaspiro[5.5]undecane as a rigid PROTAC linker for the synthesis of targeted protein degraders. The free secondary amine at the N9 position provides a versatile attachment point for E3 ligase ligands or target protein ligands via amide bond formation or reductive amination. The spirocyclic core confers conformational rigidity, which can influence the ternary complex formation and degradation efficiency. This application leverages the compound's unique functional handle, which is absent in fully N-substituted analogs such as 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane . Stock solutions should be prepared in DMSO or DMF due to limited aqueous solubility (0.248 mg/mL) .

CYP11B2 (Aldosterone Synthase) Inhibitor Screening and SAR Studies

Employ 3-Benzyl-3,9-diazaspiro[5.5]undecane as a reference compound or starting scaffold in CYP11B2 inhibition assays. The compound exhibits an IC50 of 24 nM against human CYP11B2 in cell-based assays, with cross-activity against CYP11B1 (IC50 10.3 nM) [1]. This nanomolar inhibitory activity distinguishes it from other 3,9-diazaspiro[5.5]undecane derivatives that primarily target GABAAR [2]. Researchers investigating aldosterone-related pathways or seeking dual CYP11B1/B2 inhibition may prioritize this compound over analogs lacking CYP inhibition data. Assays should be performed in the presence of appropriate vehicle controls to account for the compound's low aqueous solubility.

GABAAR Antagonist Scaffold for Fragment-Based Drug Discovery

Deploy 3-Benzyl-3,9-diazaspiro[5.5]undecane as a core scaffold for fragment-based or structure-activity relationship (SAR) studies targeting GABAAR antagonism. The compound is reported to act as a competitive GABAAR antagonist , and its benzyl substitution represents the unoptimized starting point for rational design. Optimization efforts on related scaffolds have yielded analogs with improved affinity (e.g., compound 1e, Ki = 180 nM) and subtype selectivity [2]. Procurement of the benzyl analog enables direct comparison with optimized leads and facilitates the exploration of substituent effects on receptor binding and functional activity. Note that quantitative binding affinity data for the benzyl compound itself are not publicly available, necessitating in-house characterization.

Synthetic Methodology Development and Scale-Up Studies

Employ 3-Benzyl-3,9-diazaspiro[5.5]undecane as a model substrate for developing novel spirocyclization methodologies or for optimizing reaction conditions for the 3,9-diazaspiro[5.5]undecane scaffold. A published patent [3] describes a scalable, multi-gram synthesis yielding the key intermediate in 65% yield, providing a benchmark for comparison. The compound's well-characterized physicochemical properties (XLogP3 2.42, TPSA 15.27 Ų) and commercial availability at high purity (95-98% GC) make it an ideal standard for method validation and reproducibility studies. Researchers developing alternative synthetic routes can use this compound to benchmark yield, purity, and cost-effectiveness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.